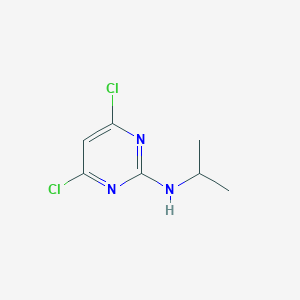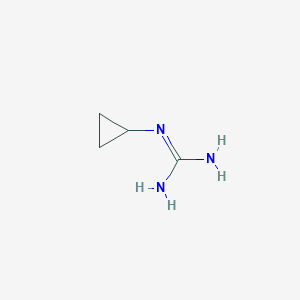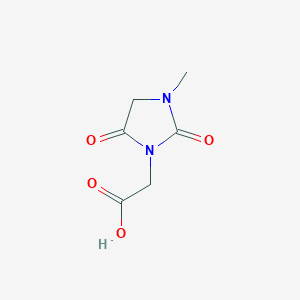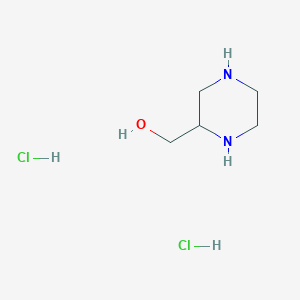
Methyl 6-amino-5-nitropyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 6-amino-5-nitropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7N3O4 . It is also known by the IUPAC name "methyl 6-amino-5-nitronicotinate" . The compound has a molecular weight of 197.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The compound has a topological polar surface area of 111 Ų and a complexity of 240 . Physical And Chemical Properties Analysis
“Methyl 6-amino-5-nitropyridine-3-carboxylate” has a molecular weight of 197.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 197.04365571 g/mol .Wissenschaftliche Forschungsanwendungen
Nitrosamine Formation and Reduction
Nitrosamines, including those related to pyridine compounds, are critical subjects of study due to their potential carcinogenicity. The metabolic activation and DNA interactions of carcinogenic N-nitrosamines, which are widely detectable in food, water, cosmetics, and drugs, have been extensively reviewed. These compounds are potent animal carcinogens, and their metabolism by cytochrome P450 can lead to DNA adducts that play a central role in carcinogenesis. Understanding the bioactivation and DNA interactions of carcinogenic N-nitrosamines facilitates research on their toxicologic and carcinogenic properties (Li & Hecht, 2022).
Photodynamic Therapy Enhancement
Methyl 6-amino-5-nitropyridine-3-carboxylate, like other pyridine derivatives, may find applications in enhancing the effectiveness of treatments like photodynamic therapy (PDT). Pretreatment strategies to increase the uptake of photosensitizing agents and optimize protoporphyrin IX content in PDT have shown improvements in clinical outcomes. These include the use of keratolytics, penetration enhancers, and temperature adjustments during the application of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) (Gerritsen et al., 2008).
Nitrogenous Disinfection By-products
Research into nitrogenous disinfection by-products (N-DBPs) in drinking water, including N-nitrosodimethylamine (NDMA) and haloacetonitriles (HANs), highlights the significance of understanding the formation and reduction of such compounds. Known precursors, mainly free amino acids, have been found to be insufficient to account for observed concentrations of N-DBPs, indicating the need for further research into their formation mechanisms and potential precursors (Bond, Templeton, & Graham, 2012).
Metathesis Reactions in Synthesis
The use of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives, including cyclic β-amino acids, is a field of significant interest. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, have been applied for the synthesis of alicyclic β-amino acids and other derivatives. This demonstrates the versatility and robustness of metathesis reactions in accessing complex molecular architectures, potentially relevant to the synthesis or modification of compounds like Methyl 6-amino-5-nitropyridine-3-carboxylate (Kiss et al., 2018).
Eigenschaften
IUPAC Name |
methyl 6-amino-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLDKSHKLPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548926 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-nitropyridine-3-carboxylate | |
CAS RN |
104685-75-8 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)






![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)